molecular formula C10H7N3O B7841232 [1,2,4]Triazino[4,5-a]indol-1(2H)-one

[1,2,4]Triazino[4,5-a]indol-1(2H)-one

Cat. No.: B7841232
M. Wt: 185.18 g/mol
InChI Key: WPYVPKYWTCURKC-UHFFFAOYSA-N
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Description

[1,2,4]Triazino[4,5-a]indol-1(2H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a fused ring system that includes a triazine ring and an indole moiety, which contribute to its diverse chemical reactivity and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazino[4,5-a]indol-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of isatin α-semicarbazone with hydrazine derivatives, leading to the formation of the triazine ring fused with the indole system . The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetonitrile, with the addition of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazino[4,5-a]indol-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazinoindole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazino[4,5-a]indol-1(2H)-one stands out due to its unique combination of a triazine ring and an indole moiety, which imparts distinct chemical reactivity and a broad spectrum of biological activities. Its ability to inhibit specific enzymes and interact with biomolecules makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

2H-[1,2,4]triazino[4,5-a]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-10-9-5-7-3-1-2-4-8(7)13(9)6-11-12-10/h1-6H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYVPKYWTCURKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3N2C=NNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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